REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:26][S:27]([CH3:28])=[O:29].[Cl:16][c:17]1[n:18][cH:19][c:20]([N+:23](=[O:24])[O-:25])[cH:21][cH:22]1.[Cl:7][c:8]1[cH:9][c:10]([OH:15])[cH:11][cH:12][c:13]1[Cl:14].[K+:6]>>[Cl:7][c:8]1[cH:9][c:10]([O:15][c:17]2[n:18][cH:19][c:20]([N+:23](=[O:24])[O-:25])[cH:21][cH:22]2)[cH:11][cH:12][c:13]1[Cl:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(Oc2ccc(Cl)c(Cl)c2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |